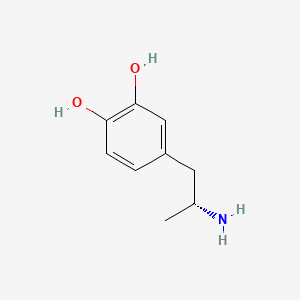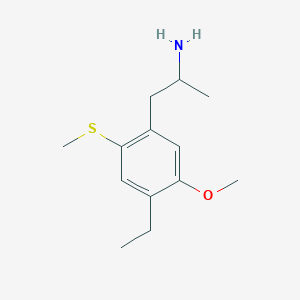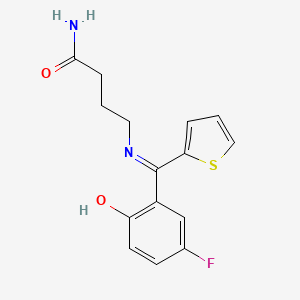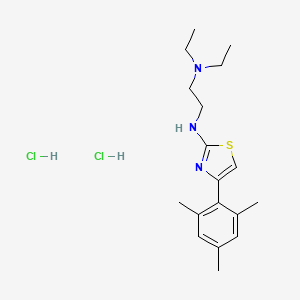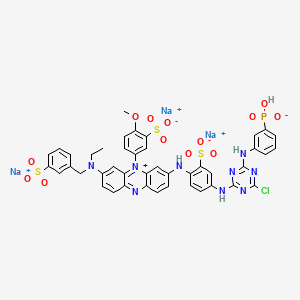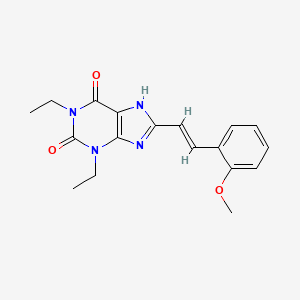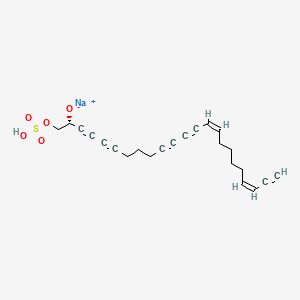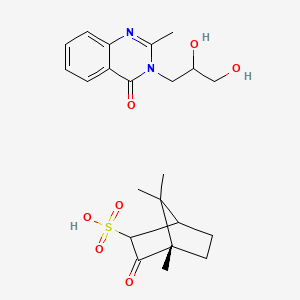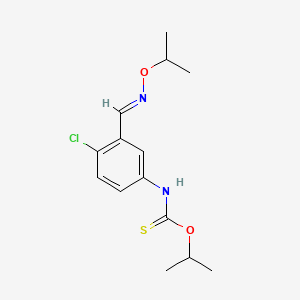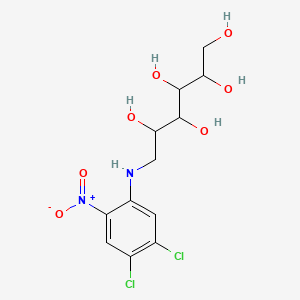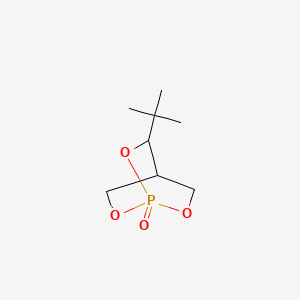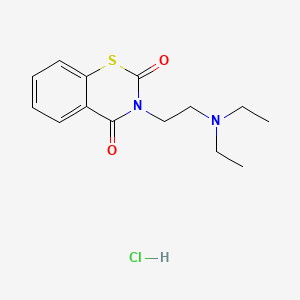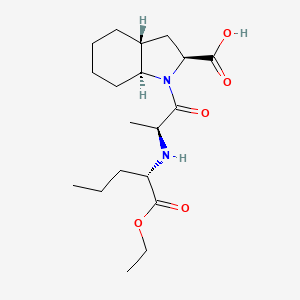
3a-epi-Perindopril, (3aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-epi-Perindopril, (3aR)-: is a stereoisomer of the antihypertensive drug perindoprilThis compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3a-epi-Perindopril, (3aR)- involves several steps, starting from the appropriate indole derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a-epi-Perindopril, (3aR)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 3a-epi-Perindopril, (3aR)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3a-epi-Perindopril, (3aR)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of stereochemistry and reaction mechanisms.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and heart failure.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 3a-epi-Perindopril, (3aR)- involves the inhibition of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, 3a-epi-Perindopril, (3aR)- reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Perindopril: The parent compound, used widely as an antihypertensive drug.
Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness: 3a-epi-Perindopril, (3aR)- is unique due to its specific stereochemistry, which can influence its binding affinity and activity compared to other isomers and similar compounds. This uniqueness makes it valuable in research for understanding the effects of stereochemistry on drug action .
Propriétés
Numéro CAS |
145513-31-1 |
|---|---|
Formule moléculaire |
C19H32N2O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1 |
Clé InChI |
IPVQLZZIHOAWMC-QRJUGERDSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


